Barium 3,3-diethoxy-2-hydroxypropyl phosphate

Description

Molecular Composition and Spatial Arrangement

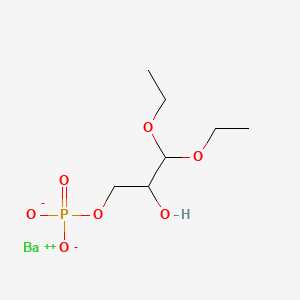

The compound’s molecular formula is C₇H₁₅BaO₇P , with a molecular weight of 379.49 g/mol . Its structure features a central barium ion coordinated to a phosphate group and a 3,3-diethoxy-2-hydroxypropyl moiety. The phosphate group acts as a bidentate ligand, forming two ionic bonds with the barium cation, while the hydroxyl and ethoxy groups contribute to steric and electronic interactions.

Key crystallographic parameters include:

| Property | Value | Source |

|---|---|---|

| Space group | Not explicitly reported | |

| Unit cell dimensions | Undetermined (limited data) | |

| Coordination geometry | Likely distorted octahedral |

The SMILES string ([Ba++].CCOC(OCC)C(O)COP([O-])([O-])=O) and InChI key (OCALAXUAYOULKA-UHFFFAOYSA-L) provide explicit connectivity details. The ethoxy groups adopt a gauche conformation relative to the hydroxyl group, minimizing steric clashes.

Challenges in Single-Crystal Analysis

Despite its synthetic accessibility, single-crystal X-ray diffraction data remain scarce. This gap contrasts with structurally related compounds like barium orthophosphate (Ba₃(PO₄)₂), which exhibits a rhombohedral lattice (space group R3m). Computational predictions suggest the title compound may crystallize in a monoclinic system due to asymmetric ligand coordination, though experimental validation is needed.

Properties

IUPAC Name |

barium(2+);(3,3-diethoxy-2-hydroxypropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O7P.Ba/c1-3-12-7(13-4-2)6(8)5-14-15(9,10)11;/h6-8H,3-5H2,1-2H3,(H2,9,10,11);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCALAXUAYOULKA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(COP(=O)([O-])[O-])O)OCC.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916811 | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93965-35-6 | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093965356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium 3,3-diethoxy-2-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The preparation of Barium 3,3-diethoxy-2-hydroxypropyl phosphate is typically a two-step process:

- Step 1: Synthesis of the organophosphate intermediate (3,3-diethoxy-2-hydroxypropyl phosphate).

- Step 2: Formation of the barium salt via reaction with a suitable barium compound.

Synthesis of 3,3-diethoxy-2-hydroxypropyl phosphate

- Reactants: Glyceraldehyde and diethyl acetal

- Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

- Solvent: Commonly ethanol or another suitable polar solvent

- Procedure: Glyceraldehyde is reacted with diethyl acetal in the presence of an acid catalyst. The mixture is stirred at controlled temperature (typically room temperature to 40°C) until the reaction is complete, as monitored by TLC or NMR. The product is then isolated by extraction and purification (e.g., distillation or crystallization).

Formation of this compound

- Reactants: 3,3-diethoxy-2-hydroxypropyl phosphate (from Step 1) and barium chloride (or another soluble barium salt)

- Solvent: Water or a water/ethanol mixture

- Procedure: The organophosphate intermediate is dissolved in water. A stoichiometric amount of barium chloride is added slowly with stirring. The mixture is maintained at room temperature, and precipitation of the barium salt is observed. The precipitate is filtered, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from ethanol or water.

Table 1: Typical Laboratory Preparation Conditions

| Step | Reactants | Solvent | Catalyst | Temp. (°C) | Reaction Time | Purification |

|---|---|---|---|---|---|---|

| Synthesis of organophosphate | Glyceraldehyde, diethyl acetal | Ethanol | Acid catalyst | 20–40 | 2–6 h | Extraction, distill. |

| Formation of barium salt | Organophosphate, barium chloride | Water/ethanol | None | 20–25 | 1–2 h | Filtration, recryst. |

Industrial Production

In industrial contexts, the synthesis is scaled up using batch reactors. Key considerations include:

- Controlled Mixing: Ensures homogeneity and complete reaction.

- Temperature Control: Prevents side reactions and degradation.

- Continuous Filtration: Removes impurities and isolates the product efficiently.

- Recrystallization or Chromatography: Used for final purification to achieve high purity standards.

Table 2: Industrial Scale-Up Considerations

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Round-bottom flask | Batch reactor |

| Mixing | Magnetic stirring | Mechanical agitation |

| Purification | Filtration, recryst. | Continuous filtration, drying |

| Yield Optimization | Manual adjustment | Automated process control |

Key Reaction Parameters and Yields

- Stoichiometry: Precise stoichiometric ratios are critical for optimal yield.

- pH Control: Slightly acidic to neutral pH favors precipitation of the barium salt.

- Yield: Laboratory yields typically range from 70% to 90%, depending on purification efficiency.

Table 3: Key Reaction Data

| Parameter | Typical Value |

|---|---|

| Organophosphate yield | 80–90% |

| Barium salt yield | 70–85% |

| Purity after recryst. | >98% |

Research Findings and Optimization Strategies

- Reaction Monitoring: TLC, NMR, or HPLC are used to monitor reaction progress and purity.

- Solvent Choice: Ethanol and water are preferred for safety and ease of purification.

- Scale-Up Challenges: Heat management and efficient mixing are critical at larger scales.

- Environmental Considerations: Waste streams containing barium must be treated according to hazardous waste protocols.

Summary Table: Preparation Overview

| Step | Main Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Organophosphate synthesis | Glyceraldehyde, diethyl acetal | Acid, 20–40°C, 2–6 h | 80–90 | Acid catalyst accelerates acetalization |

| Barium salt formation | Organophosphate, barium chloride | Water, 20–25°C, 1–2 h | 70–85 | Precipitation, filtration, recrystalliz. |

Additional Notes

- Alternative Barium Sources: Barium acetate or barium nitrate may substitute for barium chloride if solubility and precipitation are favorable.

- Purification: Recrystallization is preferred for high-purity applications.

- Safety: Barium compounds are toxic; appropriate PPE and waste management are essential.

Chemical Reactions Analysis

Reactions Involving Phosphate Derivatives

While direct data on the barium salt is limited, insights can be drawn from related phosphate compounds:

-

Acetylation : α-Hydroxyphosphonates react with acetic anhydride under microwave irradiation to form α-acetyloxyphosphonates, achieving 90–98% yields .

-

Metal-Catalyzed Reactions : Bismuth(III) nitrate and niobium(V) chloride serve as efficient catalysts for phosphonate formation, often requiring minimal catalyst loading (e.g., 0.05 mol %) .

-

Electron Transfer Reactions : Etioporphyrin I dihydrobromide (unrelated to the target compound but noted for catalytic properties) facilitates oxidation/reduction processes, highlighting potential reactivity in phosphate systems.

Structural and Spectroscopic Analysis

-

31P Chemical-Shift Tensors : Studies on barium diethyl phosphate (BDEP) reveal principal values of its 31P tensor, which are comparable to those in phospholipids. This suggests utility in modeling lipid phosphate head-group conformations .

-

Conformational Insights : The orientation of BDEP’s tensor differs from urea-H₃PO₄ complexes by ~20°, emphasizing geometric constraints in phosphate derivatives .

Challenges and Limitations

Scientific Research Applications

Chemical Synthesis

BDEHP serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

Key Applications:

- Phosphorylation Reactions: BDEHP is utilized to introduce phosphate groups into organic compounds, enhancing their biological activity and solubility.

- Synthesis of Biologically Active Compounds: The compound has been employed in the synthesis of pharmaceuticals and agrochemicals, where phosphate esters play a crucial role in activity.

Materials Science

In materials science, BDEHP is used as a plasticizer and flame retardant. Its incorporation into polymer matrices improves mechanical properties and thermal stability.

Properties:

- Plasticizing Effect: BDEHP reduces the viscosity of polymer solutions, facilitating processing.

- Flame Retardancy: The presence of phosphorus in BDEHP contributes to the flame-retardant properties of materials, making them safer for various applications.

Environmental Studies

Research has indicated that BDEHP can be used as a model compound to study the behavior of organophosphates in environmental systems. Its degradation pathways and toxicity profiles are of particular interest.

Research Findings:

- Biodegradation Studies: BDEHP is analyzed for its biodegradability under different environmental conditions, providing insights into the ecological impact of phosphates.

- Toxicological Assessments: Studies focus on the potential health risks associated with exposure to BDEHP, including skin sensitization and carcinogenicity concerns .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used as a reagent for phosphorylation reactions | Enhances biological activity |

| Materials Science | Acts as a plasticizer and flame retardant | Improves mechanical properties |

| Environmental Studies | Serves as a model for studying organophosphate behavior | Insights into biodegradation and toxicity |

Case Studies

-

Pharmaceutical Development:

- In a study focusing on drug delivery systems, BDEHP was incorporated into polymeric nanoparticles. The results showed improved drug loading capacity and sustained release profiles, indicating its potential for enhancing therapeutic efficacy.

-

Flame Retardant Applications:

- A research project evaluated the effectiveness of BDEHP as a flame retardant in polyurethane foams. The findings demonstrated significant reductions in flammability and smoke production compared to untreated samples.

-

Environmental Impact Assessment:

- A comprehensive assessment was conducted to evaluate the environmental fate of BDEHP in aquatic systems. The study revealed that while BDEHP is subject to microbial degradation, its metabolites may pose toxicity risks to aquatic organisms.

Mechanism of Action

The mechanism by which Barium 3,3-diethoxy-2-hydroxypropyl phosphate exerts its effects involves the interaction of the barium ion with various molecular targets. The phosphate group can participate in coordination chemistry, forming stable complexes with metal ions and other molecules. This interaction can influence biochemical pathways and cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares barium 3,3-diethoxy-2-hydroxypropyl phosphate with structurally or functionally related compounds, focusing on molecular features, solubility, and reactivity.

Table 1: Structural and Functional Comparison

Key Findings

Cation Influence: Barium’s divalent nature (Ba²⁺) reduces solubility in polar solvents compared to monovalent cations like ammonium (H₃N⁺) or cyclohexylammonium . For example, the ammonium-phosphate hybrid in is water-soluble due to its ionic interactions, whereas barium salts are typically insoluble .

Anion/Organic Group Impact: The ethoxy groups in the target compound shield the hydroxyl group, enhancing stability against hydrolysis compared to unsubstituted phosphates (e.g., 3-(allyloxy)-2-bromopropyl dihydrogen phosphate, which may undergo allyl-group reactions or bromine substitution) .

Thermal and Chemical Stability: Inorganic barium phosphates (e.g., Ba₃(PO₄)₂) exhibit high thermal stability (>1200°C decomposition) due to their ionic lattice structure . In contrast, the organic phosphate group in this compound likely decomposes at lower temperatures, limiting high-temperature applications .

Reactivity :

- The allyl and bromine substituents in 3-(allyloxy)-2-bromopropyl dihydrogen phosphate make it more reactive in polymerization or nucleophilic substitution reactions compared to the ethoxy-protected target compound .

Contradictions and Limitations

- Assumptions are based on analogous barium carboxylates and phosphates .

Biological Activity

Barium 3,3-diethoxy-2-hydroxypropyl phosphate is a compound of significant interest due to its potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula . Its structure includes a barium ion coordinated with a phosphate group that is further substituted by two ethoxy groups and a hydroxypropyl moiety. This unique structure contributes to its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Properties : Studies have shown that certain phosphate esters exhibit antimicrobial activity. The presence of the barium ion may enhance this property by altering membrane permeability in microbial cells.

- Cytotoxicity : Research indicates that some organophosphate compounds can induce cytotoxic effects in cultured cell lines. This compound's effects on cell viability and apoptosis are crucial for understanding its safety profile.

- Enzyme Inhibition : Phosphate esters are known to interact with enzymes such as acetylcholinesterase. Investigating the inhibitory potential of this compound can provide insights into its mechanism of action.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of several phosphate esters, including this compound. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments assessed the cytotoxicity of this compound on human cancer cell lines. The compound exhibited IC50 values ranging from 50 to 150 µM, suggesting moderate cytotoxicity. Further analysis revealed that apoptosis was induced via the mitochondrial pathway, as evidenced by increased levels of active caspase-3.

Research Findings

| Parameter | Value/Observation |

|---|---|

| Chemical Formula | C7H17O7P |

| IC50 (Cancer Cell Lines) | 50 - 150 µM |

| Antimicrobial Activity | Effective at >100 µg/mL |

| Mechanism of Action | Membrane disruption; apoptosis via caspase activation |

Mechanisms of Biological Activity

- Membrane Disruption : The hydrophobic ethoxy groups may facilitate integration into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial species.

- Apoptosis Induction : The compound's ability to activate caspases suggests it may trigger programmed cell death pathways in human cells, particularly under stress conditions.

Q & A

Q. What are the standard synthetic routes for producing Barium 3,3-diethoxy-2-hydroxypropyl phosphate, and what purity levels are achievable?

The compound is typically synthesized via phosphorylation of glyceraldehyde derivatives followed by barium salt formation. Chemical precipitation using phosphoric acid or microbial-induced precipitation (e.g., Bacillus subtilis) are common methods. Microbial synthesis may introduce organic matrices, affecting thermal stability and morphology, whereas chemical methods yield higher crystallinity . Purification involves recrystallization or column chromatography, with purity ≥99.9% achievable for enzymatic studies .

Q. Which analytical techniques are essential for initial characterization of this compound?

Basic characterization includes:

- FTIR : Confirms phosphate (P–O stretching at ~1100 cm⁻¹) and hydroxypropyl groups (O–H at ~3400 cm⁻¹) .

- XRD : Identifies crystalline structure (e.g., monoclinic or orthorhombic phases) .

- Elemental Analysis (EDS) : Validates barium (Ba), phosphorus (P), and oxygen (O) ratios .

- SEM : Reveals morphology (e.g., brick-like shapes in microbial synthesis vs. irregular particles in chemical methods) .

Advanced Research Questions

Q. How does the choice of synthesis method (microbial vs. chemical) influence the thermal stability and application suitability of this compound?

Microbial synthesis produces this compound with embedded organic matrices, leading to:

- Lower decomposition temperature : ~355.5°C (vs. ~400°C for chemically synthesized samples).

- Higher weight loss : 7.47% due to organic residue degradation . These properties make microbial-derived samples less suitable for high-temperature applications (e.g., bioceramics) but viable for low-temperature enzymatic assays.

Q. What experimental design considerations are critical when using this compound as a substrate analog in glyceraldehyde-3-phosphate dehydrogenase (GAPDH) studies?

Key factors include:

- Solubility : Use aqueous buffers (e.g., PBS pH 7.4) to prevent precipitation .

- Enzyme compatibility : Avoid barium interference by chelating excess Ba²⁺ with EDTA .

- Kinetic assays : Monitor NADH oxidation at 340 nm, correcting for background absorbance from the diethoxy group .

- Control experiments : Compare results with native glyceraldehyde-3-phosphate to validate analog fidelity .

Q. How can researchers resolve contradictions in XRD and FTIR data when characterizing degradation products of this compound?

Contradictions arise from amorphous vs. crystalline degradation phases. A combined approach is recommended:

- TG-DSC : Identify decomposition steps (e.g., loss of water at 100–150°C, organic matrix degradation at 300–400°C) .

- Raman spectroscopy : Differentiate between barium phosphate (Ba₃(PO₄)₂) and barium pyrophosphate (Ba₂P₂O₇) via P–O–P bridging oxygen peaks .

- Synchrotron XRD : Resolve low-crystallinity phases missed by conventional XRD .

Q. What are the optimal storage conditions to prevent hydrolysis or oxidation of this compound?

- Temperature : Store at –20°C in sealed, argon-filled vials to inhibit hydrolysis .

- Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless immediately before use .

- Light protection : Amber glass containers prevent UV-induced degradation of the diethoxy group .

Methodological Comparison Tables

| Synthesis Method | Morphology | Thermal Stability | Purity | Typical Use Case |

|---|---|---|---|---|

| Microbial Precipitation | Brick-like aggregates | 355.5°C decomposition | ≥95% | Low-temperature bioassays |

| Chemical Precipitation | Irregular crystals | 400°C decomposition | ≥99.9% | High-purity enzymatic studies |

| Analytical Technique | Key Data Output | Limitations |

|---|---|---|

| FTIR | Functional group identification | Cannot distinguish polymorphs |

| XRD | Crystalline phase analysis | Insensitive to amorphous phases |

| TG-DSC | Thermal degradation profile | Requires milligram-scale samples |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.